Trichloro(chlorodisulfanyl)methane
Overview
Description
Trichloro(chlorodisulfanyl)methane is an organosulfur compound characterized by the presence of three chlorine atoms and a chlorodisulfanyl group attached to a central methane carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions: Trichloro(chlorodisulfanyl)methane can be synthesized through the chlorination of methanesulfenyl chloride. The reaction typically involves the use of chlorine gas under controlled conditions to ensure the selective formation of the desired product. The reaction is carried out in a chlorinated solvent such as carbon tetrachloride or chloroform, and the temperature is maintained at a low level to prevent side reactions.
Industrial Production Methods: On an industrial scale, the production of this compound involves the continuous chlorination process. This method ensures a high yield and purity of the compound. The process includes the use of specialized reactors that allow for precise control of reaction parameters such as temperature, pressure, and chlorine flow rate.
Chemical Reactions Analysis
Types of Reactions: Trichloro(chlorodisulfanyl)methane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl chlorides.
Reduction: Reduction reactions can convert it into simpler sulfur-containing compounds.
Substitution: It can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are employed under mild conditions.
Major Products Formed:
Oxidation: Sulfonyl chlorides.
Reduction: Simpler sulfur compounds.
Substitution: Various substituted methanesulfenyl derivatives.
Scientific Research Applications
Trichloro(chlorodisulfanyl)methane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other organosulfur compounds.
Mechanism of Action
The mechanism of action of trichloro(chlorodisulfanyl)methane involves its high reactivity due to the presence of multiple chlorine atoms and the chlorodisulfanyl group. These functional groups make the compound a strong electrophile, capable of reacting with various nucleophiles. The molecular targets include nucleophilic sites on organic molecules, leading to the formation of new chemical bonds and products.
Comparison with Similar Compounds
Trichloromethane (Chloroform): Similar in structure but lacks the chlorodisulfanyl group.
Trichlorosilane: Contains silicon instead of sulfur and has different reactivity.
Trichloromethylsilane: Similar in having three chlorine atoms but with a silicon center.
Uniqueness: Trichloro(chlorodisulfanyl)methane is unique due to the presence of the chlorodisulfanyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound in synthetic chemistry and industrial applications.
Properties
IUPAC Name |
trichloromethylsulfanyl thiohypochlorite | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CCl4S2/c2-1(3,4)6-7-5 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMEGAOPDVIKYFY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(SSCl)(Cl)(Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CCl4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30542600 | |
Record name | Trichloro(chlorodisulfanyl)methane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30542600 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6482-61-7 | |
Record name | Trichloro(chlorodisulfanyl)methane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30542600 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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